Pyren-4-yl acetate
CAS No.:
Cat. No.: VC18781218
Molecular Formula: C18H12O2
Molecular Weight: 260.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12O2 |
|---|---|
| Molecular Weight | 260.3 g/mol |
| IUPAC Name | pyren-4-yl acetate |
| Standard InChI | InChI=1S/C18H12O2/c1-11(19)20-16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3 |
| Standard InChI Key | BUKGHQNDJYHIBB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Introduction
Chemical Identity and Structural Features
Pyren-4-yl acetate belongs to the family of pyrene derivatives, characterized by a four-fused benzene ring system with an acetyloxy substituent at the fourth position. Its molecular formula, C₁₈H₁₂O₂, corresponds to a molecular weight of 260.3 g/mol. The compound’s IUPAC name, pyren-4-yl acetate, reflects its substitution pattern, distinguishing it from other positional isomers such as pyren-1-yl acetate.
Molecular Descriptors and Spectral Data
Key identifiers include:
-
Standard InChI:
InChI=1S/C18H12O2/c1-11(19)20-16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3 -
Canonical SMILES:
CC(=O)OC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 -
PubChem CID: 12574895.
The acetyl group at position 4 introduces steric and electronic effects that modulate the pyrene core’s photophysical behavior. Comparative studies of pyren-1-yl acetate (C₁₈H₁₂O₂, MW 260.3 g/mol) suggest that positional isomerism significantly influences solubility, fluorescence quantum yield, and aggregation tendencies.
Synthesis and Functionalization Pathways
While explicit synthetic protocols for pyren-4-yl acetate remain underrepresented in published literature, established methods for analogous pyrene acetates provide actionable frameworks.
Esterification of Pyren-4-ol
The most plausible route involves the acetylation of pyren-4-ol using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine):
This method mirrors the synthesis of pyren-1-yl acetate, where reaction yields depend on the steric accessibility of the hydroxyl group.
Alternative Approaches
-
Friedel-Crafts Acylation: Direct acetylation of pyrene using acetyl chloride and Lewis acids (e.g., AlCl₃) may yield positional isomers, necessitating chromatographic separation.
-
Enzymatic Acetylation: Lipase-catalyzed transesterification offers a stereoselective route under mild conditions, though applicability to pyren-4-yl acetate remains unexplored.
Physicochemical Properties
Pyren-4-yl acetate inherits the aromatic rigidity of pyrene while gaining enhanced solubility in polar organic solvents due to the acetyl group. Key properties include:
Solubility and Stability
-
Solubility: Moderate solubility in dichloromethane, tetrahydrofuran, and dimethylformamide; limited solubility in water.
-
Stability: Resistant to hydrolysis under neutral conditions but susceptible to basic or acidic environments, reverting to pyren-4-ol.
Spectroscopic Characteristics
-
UV-Vis Absorption: Pyrene’s characteristic absorption bands (240–400 nm) are redshifted upon acetylation, with values dependent on solvent polarity.
-
Fluorescence Emission: Exhibits aggregation-induced enhanced emission (AIEE) in solid or aggregated states, a trait leveraged in luminescent materials.
Applications in Materials Science
The compound’s optical properties and structural tunability position it as a candidate for advanced materials.
Luminescent Sensors and OLEDs
Pyren-4-yl acetate’s AIEE behavior enables its use in:
-
Chemical Sensors: Detection of nitroaromatics or metal ions via fluorescence quenching.
-
Organic Light-Emitting Diodes (OLEDs): As an emissive layer component, offering high quantum efficiency and thermal stability.
Supramolecular Assemblies
The planar pyrene core facilitates - stacking, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers with tailored porosity.
Biological and Pharmacological Relevance
While direct studies are sparse, pyrene derivatives are investigated for:
-
DNA Intercalation: The aromatic system may interact with nucleic acids, though cytotoxicity necessitates structural optimization.
-
Drug Delivery: Functionalization with targeting moieties could exploit its fluorescence for theranostic applications.
Comparative Analysis with Pyren-1-yl Acetate
Positional isomerism critically impacts functionality:
| Property | Pyren-4-yl Acetate | Pyren-1-yl Acetate |
|---|---|---|
| Fluorescence Quantum Yield | Higher in aggregated state | Lower due to steric effects |
| Synthetic Accessibility | Requires selective acetylation | More straightforward |
| Application Potential | Preferred for AIEE applications | Limited to solution-phase studies |
Future Research Directions
-
Synthetic Optimization: Developing regioselective acetylation methods to improve yield and purity.
-
Structure-Property Relationships: Systematic studies correlating substitution patterns with optoelectronic behavior.
-
Biological Profiling: Assessing toxicity and biocompatibility for biomedical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume